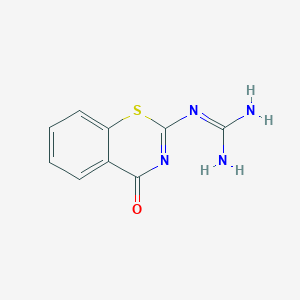

N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

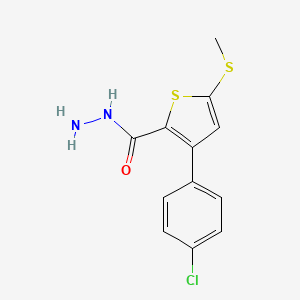

“N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine” is a chemical compound with the molecular formula CHNOS . It has an average mass of 282.317 Da and a monoisotopic mass of 282.046295 Da .

Synthesis Analysis

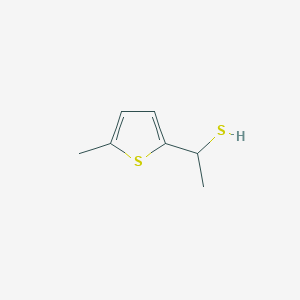

The synthesis of similar compounds, such as 4H-3,1-Benzothiazin-4-ones, often starts from anthranilic acid derivatives . The presence of acidic hydrogen atoms in these structures enables the preparation of alkyl derivatives and the creation of combinatorial libraries . The starting 1,3-benzothiazin-4-ones were obtained from the commercially available 2-mercaptobenzoic acid .Molecular Structure Analysis

The molecular structure of “N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine” is nonplanar . In molecules similar to it, the intramolecular hydrogen bond N–H⋅⋅⋅N is closed rather than the potentially possible bond N–H⋅⋅⋅O .Chemical Reactions Analysis

The alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives has been studied . Sodium salt of 3 Н - benzo [ e ] [1,3]thiazine-2,4-dione is easily alkylated at position 3 .Physical And Chemical Properties Analysis

“N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine” has a density of 1.4±0.1 g/cm 3 . It has a molar refractivity of 79.7±0.5 cm 3, and its polar surface area is 84 Å 2 . The compound also has a polarizability of 31.6±0.5 10 -24 cm 3 and a molar volume of 207.1±7.0 cm 3 .Applications De Recherche Scientifique

Phosphorescent Properties

Organic compounds with the substituted-benzoxazinone structure exhibit an anomalously large Stokes shift. Their spectral behavior depends on how the intramolecular hydrogen bond is closed. In this group, an A-type structure is likely formed .

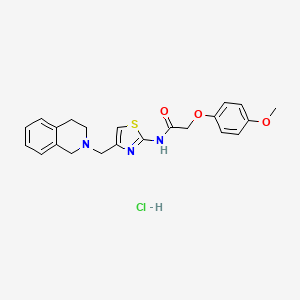

Anti-Inflammatory and Antiproliferative Activities

While specific studies on N-(4-oxo-4H-benzo[e][1,3]thiazin-2-yl)guanidine are limited, related benzopyran-4-ones and isoxazoles have shown promise as cytotoxic agents against multi-drug resistant cancer cell lines and as anti-inflammatory agents .

Anti-HIV Integrase Activity

Although not directly studied for this compound, related 4-oxo-4H-benzo[d][1,3]oxazin-4-ones were screened for anti-HIV integrase activity .

Synthesis Methods

A metal-free cyclization method has been demonstrated for benzo[c][1,2]dithiol-3-ones and amidines, which could be relevant for synthesizing related compounds .

Other Potential Applications

Additional research may uncover applications in cholinesterase inhibition, antitumor activity, and other fields .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-oxo-1,3-benzothiazin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-8(11)13-9-12-7(14)5-3-1-2-4-6(5)15-9/h1-4H,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIFFNKAYEVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(S2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-4H-1,3-benzothiazin-2-yl)guanidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2797010.png)

![3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2797016.png)

![N-[(4-fluorophenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2797018.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797019.png)

![Methyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2797024.png)

![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2797030.png)

![3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797031.png)

![4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2797032.png)